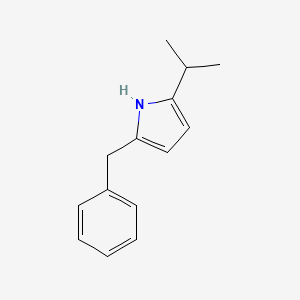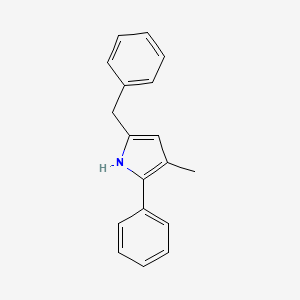![molecular formula C13H21N B6335828 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% CAS No. 1422518-49-7](/img/structure/B6335828.png)
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2-BHCP) is a cyclic compound with a six-membered ring structure containing seven carbon atoms, one nitrogen atom, and two hydrogen atoms. It is a derivative of the cyclic compound cycloheptane, and is composed of seven fused pyrrole rings. 2-BHCP is a highly versatile compound, with a wide range of applications in both scientific research and industrial processes.
Mechanism of Action
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is believed to act as an agonist of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. Specifically, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% binds to the serotonin receptor, stimulating the release of the neurotransmitter. This action is thought to be responsible for the antidepressant and anxiolytic effects of 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%.
Biochemical and Physiological Effects
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-nociceptive effects. In addition, it has been found to have neuroprotective effects, as well as to reduce the risk of stroke and cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has a number of advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a highly versatile compound, and can be used in a variety of different experiments. However, it should be noted that 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is a highly reactive compound, and should be handled with care in the laboratory.
Future Directions
The potential applications of 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% in scientific research and industry are vast, and there are a number of potential future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. In addition, further research into its synthesis and mechanism of action could lead to new and improved industrial processes. Finally, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% could be used as a starting point for the development of new and improved materials, such as polymers and composites.
Synthesis Methods
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% can be synthesized from cycloheptane by a multi-step process involving the reaction of cycloheptane with a variety of reagents. The first step involves the reaction of cycloheptane with a strong base, such as sodium hydroxide, to form the intermediate compound 2-sec-butyl-cycloheptane-1,4,5,6,7,8-hexahydro-pyrrole (2-BCH). This intermediate is then reacted with a strong acid, such as hydrochloric acid, to form the final product, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%.
Scientific Research Applications
2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% has a wide range of applications in scientific research, including in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a building block for the synthesis of various organic compounds, including drugs, hormones, and other biologically active molecules. In addition, 2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95% is used as a substrate for enzymatic reactions, and is also used to study the structure and function of various enzymes.
properties
IUPAC Name |
2-butan-2-yl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-10(2)13-9-11-7-5-4-6-8-12(11)14-13/h9-10,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOTXVKHPZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)



![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)


